

# Synthesis Protocol for 7-Bromo-2-ethyloxazolo[4,5-c]pyridine

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## Compound of Interest

Compound Name: 7-Bromo-2-ethyloxazolo[4,5-c]pyridine

Cat. No.: B597602

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of **7-Bromo-2-ethyloxazolo[4,5-c]pyridine**, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 3-Amino-5-bromopyridin-4-ol, followed by a cyclocondensation reaction to yield the final product.

## Experimental Protocols

### Step 1: Synthesis of 3-Amino-5-bromopyridin-4-ol

The synthesis of the precursor 3-Amino-5-bromopyridin-4-ol can be approached through a nitration and subsequent reduction of a suitable bromopyridine derivative. While a direct, detailed protocol for this specific molecule is not readily available in the cited literature, a general approach involves the nitration of a corresponding bromopyridinol followed by reduction of the nitro group. For the purpose of this protocol, we will assume the availability of the starting material, 3-Amino-5-bromopyridin-4-ol, as it is commercially available.

Table 1: Materials for Step 1

Reagent/Material	Grade	Supplier	CAS Number
3-Amino-5-bromopyridin-4-ol	≥95%	Commercially Available	101084-20-2

## Step 2: Synthesis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine

The final product is synthesized via a cyclocondensation reaction of 3-Amino-5-bromopyridin-4-ol with propionic anhydride. This reaction forms the oxazole ring fused to the pyridine core.

Table 2: Reagents and Solvents for Step 2

Reagent/Solvent	Formula	Molar Mass (g/mol)	Quantity	Moles
3-Amino-5-bromopyridin-4-ol	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> O	189.01	1.89 g	0.01
Propionic Anhydride	(CH <sub>3</sub> CH <sub>2</sub> CO) <sub>2</sub> O	130.14	3.90 g (3.8 mL)	0.03
Pyridine	C <sub>5</sub> H <sub>5</sub> N	79.10	20 mL	-

### Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.89 g (0.01 mol) of 3-Amino-5-bromopyridin-4-ol in 20 mL of pyridine.
- To this solution, add 3.90 g (3.8 mL, 0.03 mol) of propionic anhydride dropwise with stirring.
- Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

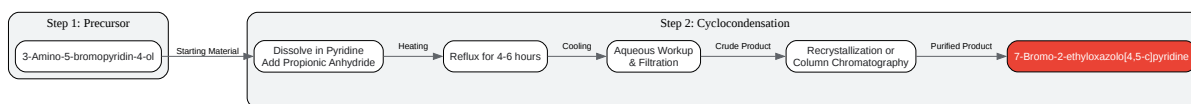
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Pour the reaction mixture into 100 mL of ice-cold water with stirring.
- A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
- Dry the purified product under vacuum to obtain **7-Bromo-2-ethyloxazolo[4,5-c]pyridine**.

Table 3: Expected Product Characteristics

Characteristic	Value
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub> O
Molecular Weight	227.06 g/mol
Appearance	Off-white to pale yellow solid
Purity (expected)	>95% after purification
Yield (expected)	60-80%

## Visualizations

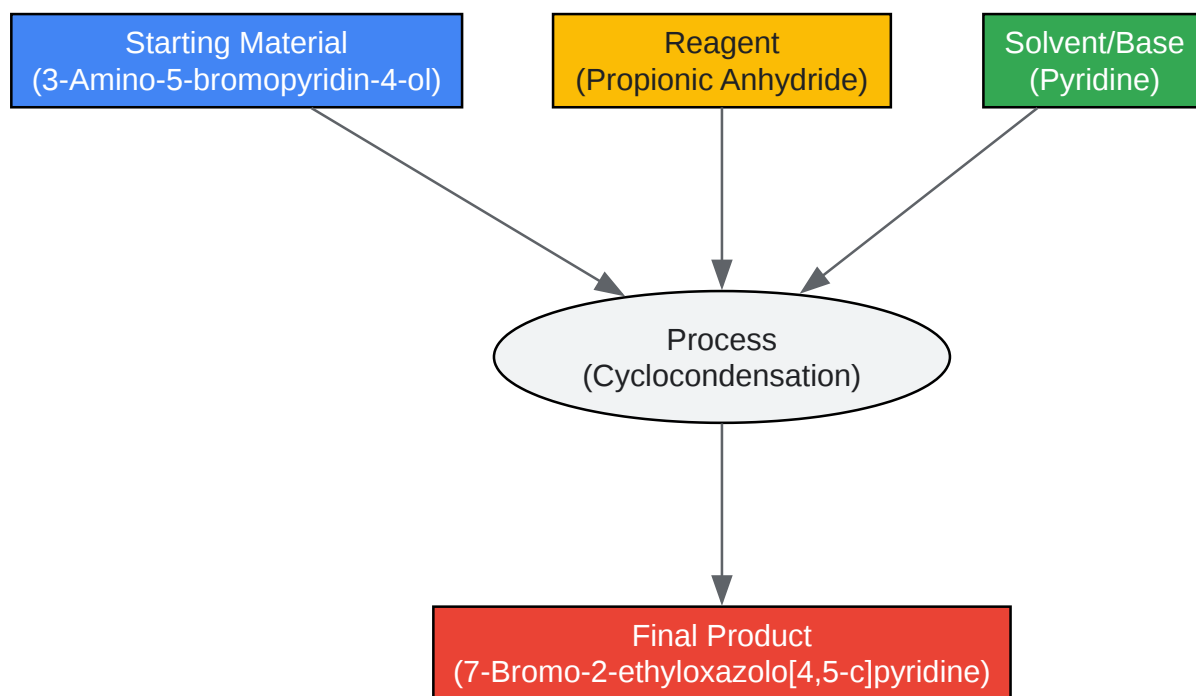
### Experimental Workflow



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Caption: Synthetic workflow for **7-Bromo-2-ethyloxazolo[4,5-c]pyridine**.

## Logical Relationship of Synthesis



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Caption: Key components and process for the synthesis.

- To cite this document: BenchChem. [Synthesis Protocol for 7-Bromo-2-ethyloxazolo[4,5-c]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b597602#synthesis-protocol-for-7-bromo-2-ethyloxazolo-4-5-c-pyridine\]](https://www.benchchem.com/product/b597602#synthesis-protocol-for-7-bromo-2-ethyloxazolo-4-5-c-pyridine)

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